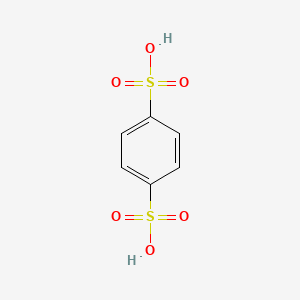
Benzene-1,4-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,4-disulfonic acid is a member of the class of benzenesulfonic acids consisting of benzene carrying two sulfo groups at position 1 and 4 respectively.
Aplicaciones Científicas De Investigación
Chemical Synthesis
Benzene-1,4-disulfonic acid is primarily used as an intermediate in the synthesis of various organic compounds. Its sulfonic acid groups enhance the reactivity of benzene derivatives, making it a valuable reagent in electrophilic aromatic substitution reactions.
Key Applications in Chemical Synthesis:
- Synthesis of Dyes : It serves as a precursor for the production of azo dyes and other colorants due to its ability to undergo diazotization and coupling reactions.
- Catalyst in Organic Reactions : The compound acts as a catalyst in sulfonation reactions, facilitating the introduction of sulfonyl groups into aromatic compounds.
- Formation of Polymers : It is utilized in the production of sulfonated polymers, which exhibit enhanced thermal stability and mechanical properties.
Pharmaceutical Applications
This compound is also significant in the pharmaceutical industry. Its derivatives are explored for their potential therapeutic effects.
Pharmaceutical Uses:
- Antimicrobial Agents : Certain derivatives have shown promising antimicrobial activity, making them candidates for developing new antibiotics.
- Anti-inflammatory Compounds : Research indicates that some benzene disulfonic acid derivatives may possess anti-inflammatory properties, contributing to pain relief formulations.
Material Science
The compound's unique properties make it suitable for applications in material science, particularly in the development of advanced materials.
Applications in Material Science:
- Conductive Polymers : this compound can be used to synthesize conductive polymers that are essential for electronic applications.
- Ion Exchange Resins : Its sulfonic groups are effective in creating ion exchange resins, which are widely used in water treatment and chemical separation processes.
Case Studies
Several studies illustrate the practical applications of this compound:
Case Study 1: Synthesis of Azo Dyes
A study demonstrated the synthesis of azo dyes using this compound as a coupling agent. The resulting dyes exhibited high stability and vibrant colors suitable for textile applications.
Case Study 2: Antimicrobial Activity
Research published in a peer-reviewed journal investigated the antimicrobial properties of this compound derivatives. The study found that certain modifications significantly enhanced their effectiveness against various bacterial strains.
Propiedades
Número CAS |
31375-02-7 |
|---|---|
Fórmula molecular |
C6H6O6S2 |
Peso molecular |
238.2 g/mol |
Nombre IUPAC |
benzene-1,4-disulfonic acid |
InChI |
InChI=1S/C6H6O6S2/c7-13(8,9)5-1-2-6(4-3-5)14(10,11)12/h1-4H,(H,7,8,9)(H,10,11,12) |
Clave InChI |
OATNQHYJXLHTEW-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1S(=O)(=O)O)S(=O)(=O)O |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)O)S(=O)(=O)O |
Key on ui other cas no. |
31375-02-7 |
Pictogramas |
Corrosive |
Sinónimos |
enzene-1,4-disulfonic acid Disulf |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















